molecular formula C22H16F3NO5S B3026268 10-Methyl-9-(phenoxycarbonyl)-acridinium,1,1,1-trifluoromethanesulfonate

10-Methyl-9-(phenoxycarbonyl)-acridinium,1,1,1-trifluoromethanesulfonate

Cat. No.: B3026268
M. Wt: 463.4 g/mol
InChI Key: RPYQDSABWVKCEJ-UHFFFAOYSA-M
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Mechanism of Action

Target of Action

The primary target of 10-Methyl-9-(phenoxycarbonyl)-acridinium,1,1,1-trifluoromethanesulfonate is the electronically excited 10-methyl-9-acridinone . This compound is a chemiluminescent acridinium ester that produces fluorescent 10-methyl-9-acridone upon oxidation .

Mode of Action

In the reaction with OOH(-) in basic aqueous media, the cations of the compounds investigated were converted to electronically excited 10-methyl-9-acridinone . The chemiluminescence efficiency is the result of competition of the electrophilic center at C(9) between nucleophilic substitution by OOH(-) or OH(-) and the ability of the intermediates thus formed to decompose to electronically excited 10-methyl-9-acridinone .

Biochemical Pathways

The compound operates within the biochemical pathway of chemiluminescence, specifically in the oxidation of acridinium esters . The process is accompanied by the relatively effective emission of light, reaching quantum yields of approximately 2% and lying within the blue range of the spectrum .

Pharmacokinetics

It’s known that the compound is synthesized, purified, and identified . More research would be needed to fully understand its ADME properties and their impact on bioavailability.

Result of Action

The result of the action of this compound is the production of chemiluminescence . This is a process that emits light as a result of a chemical reaction. In this case, the reaction involves the oxidation of the compound, resulting in the emission of light .

Action Environment

The action of this compound is influenced by the environment in which it is present. The chemiluminescent properties of the compound were investigated in aliphatic alcohols, acetonitrile, and dimethyl sulfoxide in the presence of hydrogen peroxide and different bases . The values of decay rate constants and relative efficiencies depend linearly on polarity and acid-base properties of solvents as well as on concentration of bases .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 10-methyl-9-(phenoxycarbonyl) Acridinium (trifluoromethylsulfonate) involves the reaction of 10-methylacridone with phenyl chloroformate in the presence of a base, followed by the addition of trifluoromethanesulfonic acid . The reaction typically occurs under mild conditions, and the product is purified through recrystallization.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar routes as laboratory methods, with optimizations for scale, yield, and purity .

Scientific Research Applications

Mechanism of Chemiluminescence

Upon oxidation, typically with hydrogen peroxide or other oxidizing agents in alkaline conditions, the compound generates electronically excited states of 10-methyl-9-acridone. This process involves the cleavage of the phenoxycarbonyl group, leading to the emission of light. The general reaction can be summarized as follows:

Oxidation10 methyl 9 acridone excited state Light emission\text{Oxidation}\rightarrow \text{10 methyl 9 acridone excited state }\rightarrow \text{Light emission}

Biochemical Assays

The primary application of 10-Methyl-9-(phenoxycarbonyl)-acridinium,1,1,1-trifluoromethanesulfonate lies in its use as a chemiluminescent label in biochemical assays. It is widely used for detecting biomolecules such as:

  • Antigens
  • Antibodies
  • Enzymes
  • DNA fragments

These applications leverage the compound's ability to produce measurable light signals upon reaction with specific targets, enabling sensitive detection methods.

Environmental Monitoring

This compound is also employed in environmental science for the detection of pollutants and hazardous substances. Its high sensitivity allows for the quantification of trace levels of contaminants in various matrices, including water and soil samples.

Clinical Diagnostics

In clinical settings, acridinium esters are utilized in diagnostic tests for diseases. The light-emitting properties facilitate the development of assays that can detect specific biomarkers associated with conditions such as infections and cancers.

Research on Biochemical Pathways

The compound plays a role in studying biochemical pathways involving reactive oxygen species (ROS). Understanding how these pathways operate can provide insights into cellular processes and disease mechanisms.

Case Study 1: Chemiluminescent Assays for Enzyme Detection

A study demonstrated the effectiveness of using this compound in enzyme-linked immunosorbent assays (ELISAs). The compound was employed to label antibodies, allowing for the sensitive detection of target antigens through light emission measured by a luminometer. Results showed a significant increase in sensitivity compared to traditional colorimetric methods.

Case Study 2: Environmental Pollutant Detection

In another research project focused on environmental monitoring, this acridinium ester was used to detect pesticide residues in agricultural runoff. The study highlighted its ability to achieve low detection limits and rapid response times, making it a valuable tool for ensuring food safety and environmental protection.

Biological Activity

10-Methyl-9-(phenoxycarbonyl)-acridinium,1,1,1-trifluoromethanesulfonate is a chemiluminescent compound belonging to the class of acridinium esters. This compound exhibits significant biological activity primarily through its ability to produce light upon oxidation, making it useful in various biochemical assays.

  • IUPAC Name: 10-methyl-9-phenoxycarbonylacridinium trifluoromethanesulfonate
  • Molecular Formula: C21H16F3NO2S
  • Molecular Weight: 395.42 g/mol

The primary mechanism of action involves the oxidation of the acridinium ester to produce electronically excited 10-methyl-9-acridinone. This reaction typically occurs in alkaline conditions when oxidized by agents such as hydrogen peroxide or persulfates. The resulting compound emits fluorescence, which is utilized in various analytical applications.

Biological Activity

The biological activity of 10-Methyl-9-(phenoxycarbonyl)-acridinium is largely attributed to its chemiluminescent properties. Key applications include:

  • Immunoassays: Used in enzyme-linked immunosorbent assays (ELISAs) for detecting antigens and antibodies.
  • Biochemical Assays: Acts as a label in assays for enzymes and hormones.
  • Environmental Monitoring: Employed in detecting biologically relevant entities.

Chemiluminescent Properties

Research indicates that the chemiluminescent efficiency of this compound can be influenced by substituents on the phenoxy group. A study demonstrated that electron-withdrawing groups enhance stability and chemiluminescence under various conditions.

SubstituentStability at Room TemperatureChemiluminescent Efficiency
No SubstituentModerateLow
2-ChloroHighModerate
2,6-DifluoroVery HighHigh

Synthesis and Characterization

The synthesis involves the reaction of 10-methylacridone with phenyl chloroformate followed by trifluoromethanesulfonic acid. Characterization techniques such as NMR and X-ray crystallography have confirmed the structure and stability of the synthesized compound.

Pharmacokinetics

The pharmacokinetic profile of 10-Methyl-9-(phenoxycarbonyl)-acridinium suggests rapid conversion to its fluorescent form upon oxidation. The compound's behavior in biological systems indicates a potential for use in real-time monitoring applications.

Properties

IUPAC Name

phenyl 10-methylacridin-10-ium-9-carboxylate;trifluoromethanesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16NO2.CHF3O3S/c1-22-18-13-7-5-11-16(18)20(17-12-6-8-14-19(17)22)21(23)24-15-9-3-2-4-10-15;2-1(3,4)8(5,6)7/h2-14H,1H3;(H,5,6,7)/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPYQDSABWVKCEJ-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=C2C=CC=CC2=C(C3=CC=CC=C31)C(=O)OC4=CC=CC=C4.C(F)(F)(F)S(=O)(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16F3NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Phenyl acridine-9-carboxylate (530 mg, 1.7 mmol) was dissolved in CH2Cl2 (5 mL) under argon and methyl triflate (1 mL, 8.8 mmol) was added. The solution was stirred overnight at room temperature to yield a thick yellow precipitate. This precipitate was filtered, washed with ether and dried to obtain the product as yellow crystals. 1H NMR (acetone-d6) δ 5.22 (s, 3H), 7.47-7.71 (m, 5H), 8.23-9.07 (m, 8H).
Quantity
530 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Phenyl acridine-9-carboxylate (530 mg, 1.7 mmol) was dissolved in methylenechloride (5 mL) under argon and methyl trifluoromethanesulfonate (1 mL, 8.8mmol) was added. The solution was stirred overnight at room temperature to yield a thick yellow precipitate. This precipitate was filtered, washed with ether and dried to obtain the product as yellow crystals. 1H NMR (acetone-d6) δ5.22 (s, 3H), 7.47-7.71 (m, 5H), 8.23-9.07 (m, 8H).
Quantity
530 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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10-Methyl-9-(phenoxycarbonyl)-acridinium,1,1,1-trifluoromethanesulfonate
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